

## PF-06939999 dose-limiting toxicities in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-06939999

Cat. No.: B10827821 Get Quote

### PF-06939999 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the dose-limiting toxicities (DLTs) and safety profile of **PF-06939999**, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), as observed in clinical trials.

# Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What were the primary dose-limiting toxicities (DLTs) reported for **PF-06939999** in its Phase 1 clinical trial?

A1: In the Phase 1 dose-escalation trial (NCT03854227), four DLTs were reported among 24 evaluable patients.[1][2][3][4] The specific DLTs were hematological in nature and included thrombocytopenia, anemia, and neutropenia.[1][2][5] All observed cytopenias were reported to be dose-dependent and reversible with dose modification.[4]

Q2: At what specific dose levels were the dose-limiting toxicities observed?

A2: The DLTs were observed at the higher dose levels evaluated in the study.[2][3][4] Specifically:

#### Troubleshooting & Optimization





- Thrombocytopenia (n=2): Observed at the 6 mg twice-daily (b.i.d.) dose. One case was Grade 4 and the other was Grade 3.[3][4]
- Anemia (n=1): A Grade 3 event observed at the 8 mg once-daily (q.d.) dose.[3][4]
- Neutropenia (n=1): A Grade 3 event observed at the 6 mg once-daily (q.d.) dose.[3][4]

Q3: Aside from DLTs, what were the most common treatment-related adverse events (TRAEs)?

A3: Across all dose levels, the most frequently reported any-grade TRAEs (affecting ≥20% of patients) were anemia (43%), thrombocytopenia (32%), dysgeusia (29%), fatigue (29%), and nausea (29%).[4][5] The most common Grade ≥3 TRAEs included anemia (28%), thrombocytopenia or decreased platelet count (22%), fatigue (6%), and neutropenia (4%).[2][6]

Q4: How should researchers monitor for potential toxicities when working with **PF-06939999** in a pre-clinical or clinical setting?

A4: Given the observed DLTs, rigorous monitoring for hematological toxicity is critical. Regular complete blood counts (CBCs) should be performed to track levels of platelets, hemoglobin, and neutrophils. A workflow for monitoring and managing potential hematological adverse events is recommended, starting with baseline measurements and continuing with frequent ontreatment assessments, especially following dose escalations.

Q5: What was the Recommended Phase 2 Dose (RP2D) and was a Maximum Tolerated Dose (MTD) established?

A5: The RP2D was identified as 6 mg administered once daily (q.d.).[1][5] A maximum tolerated dose (MTD) was not determined in the Phase 1 study.[1][2][6]

Q6: What is the mechanism of action for **PF-06939999**?

A6: **PF-06939999** is an orally available, selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[7] PRMT5 is an enzyme that methylates various protein substrates involved in processes dysregulated in cancer, such as pre-messenger RNA (mRNA) splicing and cell proliferation.[7] By inhibiting PRMT5, **PF-06939999** decreases the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, which can lead to growth arrest and cell death in susceptible tumor cells.[7][8]



#### **Summary of Dose-Limiting Toxicities**

The quantitative data on DLTs from the Phase 1 dose-escalation study (NCT03854227) are summarized below.

| Dose-Limiting<br>Toxicity | Grade (NCI-<br>CTCAE v5.0) | PF-06939999<br>Dose | Number of Patients | Total DLT-<br>Evaluable<br>Patients |
|---------------------------|----------------------------|---------------------|--------------------|-------------------------------------|
| Thrombocytopeni<br>a      | 4                          | 6 mg b.i.d.         | 1                  | 24                                  |
| Thrombocytopeni<br>a      | 3                          | 6 mg b.i.d.         | 1                  | 24                                  |
| Anemia                    | 3                          | 8 mg q.d.           | 1                  | 24                                  |
| Neutropenia               | 3                          | 6 mg q.d.           | 1                  | 24                                  |

Data sourced from clinical trial NCT03854227 results.[2][3][4]

### **Experimental Protocols**

The safety and toxicity data for **PF-06939999** were generated from a Phase 1, first-in-human, dose-escalation, and dose-expansion trial.[2][7]

Study Design: The trial (NCT03854227) consisted of two parts: Part 1 (dose escalation) and Part 2 (dose expansion).[2][7] The primary objectives of Part 1 were to evaluate the safety and tolerability of **PF-06939999**, identify DLTs, and determine the MTD and/or RP2D.[2] A Bayesian Logistic Regression Model was used to guide decisions on dose escalation.[4] The study was administered in 28-day cycles.[2][7]

Patient Population: The study enrolled patients with selected advanced or metastatic solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), urothelial cancer, and others known to have a potential for frequent splicing factor mutations.[4][5]







Dosing and Administration: **PF-06939999** was administered orally as a monotherapy, either once daily (q.d.) or twice daily (b.i.d.).[2][7] The dose-escalation part evaluated a range from 0.5 mg to 12 mg daily.[4][5]

Safety and Toxicity Assessment: Adverse events were graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.[3] DLTs were assessed during the first cycle of treatment. Pharmacodynamic activity was evaluated by measuring changes in plasma levels of symmetric dimethylarginine (SDMA).[2][4]

#### **Visualizations**





Click to download full resolution via product page

Caption: Logical workflow for DLT identification in the **PF-06939999** Phase 1 trial.





Click to download full resolution via product page

Caption: Simplified signaling pathway showing the mechanism of action of PF-06939999.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Troubleshooting & Optimization





- 1. researchgate.net [researchgate.net]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAM-Competitive PRMT5 Inhibitor PF-06939999 Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-06939999 dose-limiting toxicities in clinical trials].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827821#pf-06939999-dose-limiting-toxicities-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com